2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Catalog No.
S575600
CAS No.
21306-21-8
M.F
C6Cl6O
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

CAS Number

21306-21-8

Product Name

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

IUPAC Name

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one

Molecular Formula

C6Cl6O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9

InChI Key

BBLJNWQYENOWPH-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

Synonyms

2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one, 2,3,4,5,6,6-hexachloro-2,4-cyclohexadienone, hexachloro-C6one

Canonical SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

The exact mass of the compound 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one (CAS: 21306-21-8) is a specialized, mild electrophilic chlorinating agent utilized primarily in advanced organic synthesis. Unlike bulk chlorine gas or harsh inorganic chlorides, this crystalline solid allows for the precise, controlled transfer of electrophilic chlorine to sensitive substrates. It is particularly valued in pharmaceutical and fine chemical manufacturing for its ability to mediate highly regioselective aromatic substitutions and enantioselective organocatalytic α-chlorinations of aldehydes [1]. Its moderate vapor pressure and solid state at room temperature offer distinct handling advantages over gaseous or highly volatile liquid chlorinating reagents, making it a highly effective choice for complex, late-stage functionalization where substrate preservation and stereocontrol are critical [2].

Generic substitution with common benchtop chlorinating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) frequently fails in complex syntheses due to their differing reactivity profiles and lack of regiocontrol. TCCA, while highly cost-effective, is an aggressive reagent that typically leads to over-chlorination or non-selective poly-chlorination in electron-rich aromatic systems, destroying advanced intermediates[1]. NCS, though milder, often fails to achieve the specific ortho-selectivity required in biomimetic phenol or naphthol chlorinations, sometimes leading to substrate decomposition or undesired oxidative cyclizations [1]. Furthermore, in asymmetric organocatalysis, the steric and electronic properties of the chlorinating agent directly dictate the transition state; substituting 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one with NCS in specific imidazolidinone-catalyzed reactions can drastically alter the stereochemical outcome, forcing costly synthetic redesigns [2].

High Enantiomeric Excess in Imidazolidinone-Catalyzed α-Chlorination

The direct organocatalytic enantioselective α-chlorination of unbranched aliphatic aldehydes requires a highly specific chlorine source to stabilize the transition state. When utilized in conjunction with a chiral imidazolidinone catalyst, 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one delivers the α-chloroaldehydes in high yields (up to 94%) and with an enantiomeric excess (ee) of up to 95% [1]. While NCS can be used with proline-derived catalysts, the MacMillan methodology relying on this hexachloro-cyclohexadienone provides a robust, complementary route that is highly optimized for imidazolidinone-directed pathways, allowing for the subsequent reliable synthesis of enantiopure epoxides and chlorohydrins [1].

Evidence DimensionEnantiomeric excess (ee) and isolated yield
Target Compound DataUp to 94% yield and 95% ee
Comparator Or BaselineBaseline non-chiral or poorly matched catalyst-reagent pairs (<50% ee)
Quantified DifferenceAchieves >90% ee critical for downstream chiral API precursor synthesis
ConditionsChiral imidazolidinone catalyst, unbranched aliphatic aldehydes, -30 °C

Buyers synthesizing chiral pharmaceutical building blocks must select this reagent to ensure regulatory-grade enantiomeric purity when using imidazolidinone organocatalysts.

Biomimetic Regioselectivity in Ortho-Chlorination

In the biomimetic synthesis of merochlorin natural products, the regioselective ortho-chlorination of sensitive naphthol precursors is a critical step. Studies demonstrate that 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one successfully mediates this transformation, paralleling the exact reactivity of the vanadium-dependent chloroperoxidase (Mcl24) [1]. In direct comparative screening, standard chlorinating agents including NCS, TCCA, and hypochlorous acid completely failed to yield the desired ortho-chlorinated products, instead resulting in non-selective reactivity or alternative oxidative pathways [1].

Evidence DimensionRegioselective ortho-chlorination success
Target Compound DataSuccessful ortho-chlorination mimicking enzymatic pathways
Comparator Or BaselineNCS, TCCA, and HOCl (Failed to produce the target ortho-chlorinated isomer)
Quantified DifferenceExclusive enabler of the ortho-chlorination pathway in this scaffold
ConditionsNaphthol substrate, DMF co-solvent, room temperature

Procurement of this specific reagent is mandatory for late-stage, biomimetic ortho-chlorinations where standard reagents fail to provide the required regiocontrol.

Preservation of Sensitive Scaffolds During Electrophilic Chlorination

In the late-stage functionalization of complex meroterpenoid precursors, the choice of chlorinating agent dictates whether the substrate survives the reaction conditions. When 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one is employed, the sensitive naphthol framework is preserved and successfully chlorinated. Conversely, direct comparative studies demonstrated that treatment with standard industrial chlorinating agents—specifically trichloroisocyanuric acid (TCCA) and hypochlorous acid—resulted in complete failure to yield the desired product, often leading to total substrate decomposition[1].

Evidence DimensionProduct recovery and substrate stability
Target Compound DataSuccessful isolation of chlorinated intermediates without scaffold destruction
Comparator Or BaselineTCCA and HOCl (0% yield, complete substrate decomposition)
Quantified DifferenceAbsolute difference in synthetic viability (functional product vs. complete loss of material)
ConditionsNaphthol-derived substrates, room temperature, 2 hours

For procurement teams sourcing reagents for late-stage API functionalization, this compound prevents catastrophic loss of high-value advanced intermediates.

Synthesis of Enantiopure α-Chloroaldehydes and Downstream Chiral Building Blocks

Directly leveraging its performance in imidazolidinone-catalyzed asymmetric reactions, this compound is the reagent of choice for synthesizing enantiopure α-chloroaldehydes. These intermediates are readily converted into valuable terminal epoxides, aziridines, and chlorohydrins without loss of optical purity, making it highly relevant for pharmaceutical precursor manufacturing workflows [1].

Biomimetic Late-Stage Functionalization of Complex Phenols

Due to its demonstrated ability to mimic the regioselectivity of vanadium-dependent chloroperoxidases, this reagent is ideal for the late-stage ortho-chlorination of complex, sensitive naphthol and phenol derivatives where standard reagents like NCS or TCCA cause substrate decomposition [2].

Controlled Electrophilic Chlorination of Electron-Rich Aromatics

In fine chemical production where avoiding over-chlorination is critical, this compound serves as a controlled electrophilic chlorine source. It is practically applied in the synthesis of specific chlorinated aromatic systems, ensuring high processability and minimizing the purification bottlenecks typically caused by aggressive reagents like TCCA [2].

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

21306-21-8

Wikipedia

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone

Dates

Last modified: 08-15-2023

Explore Compound Types